3-Methylnon-4-YN-3-OL

Description

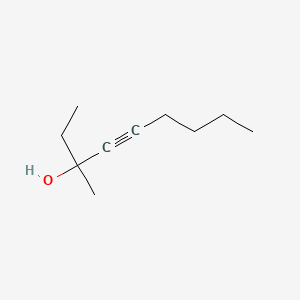

Structure

2D Structure

3D Structure

Properties

CAS No. |

1000-41-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3-methylnon-4-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h11H,4-7H2,1-3H3 |

InChI Key |

CNGYJXDUARQTRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C)(CC)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methylnon 4 Yn 3 Ol

Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 3-methylnon-4-yn-3-ol is a site of high electron density, making it susceptible to a variety of addition and coupling reactions.

Hydration: The addition of water across the alkyne can be catalyzed by mercury salts, such as mercuric sulfate (B86663) in the presence of sulfuric acid (Kucherov reaction), or by gold catalysts. ucl.ac.ukvaia.com Gold-catalyzed hydration reactions are often conducted under mild conditions, offering high functional group tolerance. ucl.ac.uk The reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone. ucl.ac.uk For an unsymmetrical internal alkyne like this compound, hydration can theoretically lead to two different ketone products. The regioselectivity is influenced by the electronic and steric environment of the triple bond.

Hydroboration-Oxidation: This two-step process provides a route to carbonyl compounds with regioselectivity opposite to that of hydration. pearson.com The reaction of the alkyne with a borane (B79455) reagent (e.g., BH₃), followed by oxidation with hydrogen peroxide in a basic solution, typically yields an aldehyde or ketone. pearson.com For internal alkynes, this can result in a mixture of products. vaia.com

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. pearson.com The reaction with two moles of HBr on an alkyne leads to a geminal dihalide. vaia.com

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal complexes. It is a powerful tool for the synthesis of new alkynes. While specific examples involving this compound are not prevalent in the searched literature, the general principles of alkyne metathesis could be applied to this molecule for the construction of more complex structures.

Alkyne-Ene Reactions: These reactions involve the interaction of an alkyne with an alkene, often catalyzed by a transition metal, leading to the formation of cyclic or acyclic compounds. thieme-connect.de The reaction of allenic ketones can lead to acetylenic products through an allene-ene type reaction, although this often results in complex product mixtures. thieme-connect.de

[2+2] Cycloaddition: The reaction of alkynes with alkenes can lead to the formation of cyclobutene (B1205218) derivatives. Photochemical [2+2] cycloadditions are a known class of reactions. pearson.com

[2+3] Huisgen Cycloaddition: This is a 1,3-dipolar cycloaddition between a 1,3-dipole (like an azide (B81097) or nitrile oxide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. organic-chemistry.orgnih.gov The reaction of this compound with an azide, often catalyzed by copper(I), would yield a 1,2,3-triazole. nih.govjocpr.com This "click chemistry" approach is known for its high efficiency and selectivity. organic-chemistry.orgjocpr.com Research has shown that aliphatic alkynes react readily to give high yields in these types of reactions. jocpr.com

| Cycloaddition Type | Reactants | Product |

| [2+2] Cycloaddition | Alkyne + Alkenes | Cyclobutene |

| [2+3] Huisgen Cycloaddition | Alkyne + Azide | 1,2,3-Triazole |

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. ucl.ac.ukpearson.com To utilize this compound in a Sonogashira reaction, it would first need to be converted to a terminal alkyne.

Negishi Coupling: This cross-coupling reaction involves an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. While not directly applicable to the internal alkyne of this compound, derivatives of the molecule could potentially be used in such reactions.

Cycloaddition Chemistry (e.g., [2+2], [2+3] Huisgen Cycloaddition)

Reactions at the Tertiary Alcohol Functional Group

The tertiary hydroxyl group in this compound influences the molecule's reactivity and can participate in its own set of transformations.

Dehydration of the tertiary alcohol in this compound can be induced under acidic conditions or by using reagents like phosphorus oxychloride (POCl₃). pearson.compearson.com This elimination reaction would lead to the formation of an enyne, a conjugated system with both a double and a triple bond. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. pearson.com

| Reagent | Product Type |

| Acid (e.g., H₂SO₄) | Enyne |

| POCl₃ | Enyne |

Oxidation Reactions and Alkynone Generation

The oxidation of the tertiary alcohol functional group in this compound to the corresponding ketone, 3-methylnon-4-yn-3-one (an alkynone), is a key transformation. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under many standard conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org However, specific reagents and conditions can achieve this conversion, often involving pathways other than direct C-H bond cleavage.

Reagents such as chromium-based oxidants (e.g., Pyridinium chlorochromate, PCC) are generally used for oxidizing primary and secondary alcohols and are typically ineffective for tertiary alcohols under standard conditions. libretexts.org More specialized methods are required for the oxidation of tertiary propargylic alcohols. Research has shown that copper nanoparticles (Cu NPs) with an oxidant like tert-butyl hydroperoxide (TBHP) or air can effectively catalyze the oxidation of propargylic alcohols to the desired ynones in good to excellent yields. organic-chemistry.org Another effective reagent is N-iodosuccinimide (NIS), which provides a mild method for converting propargyl alcohols to ynones. organic-chemistry.org Additionally, enzymatic approaches, such as those using peroxygenases, have been developed for the efficient oxidation of racemic propargylic alcohols to their corresponding ketones. acs.org In some cases, oxidative rearrangements can occur, for instance, using m-chloroperoxybenzoic acid (m-CPBA), which can lead to tetrasubstituted alkenes with a carboxylic acid substituent instead of the expected ynone. thieme-connect.comthieme-connect.com

| Oxidizing System | Target Product | Typical Conditions | Notes |

| Copper Nanoparticles / TBHP or Air | Alkynone | Catalytic Cu NPs, oxidant | Good to excellent yields, can be accelerated with ligands like bipyridine. organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Alkynone | NIS, suitable solvent | Mild conditions, convenient for ynone construction. organic-chemistry.org |

| Peroxygenase (e.g., rAaeUPO) / H₂O₂ | Alkynone | Biocatalyst, H₂O₂ | High efficiency and can be part of a chemoenzymatic cascade. acs.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Rearranged enoic acid | m-CPBA, acid catalyst | Leads to an oxidative rearrangement, not the direct alkynone. thieme-connect.comthieme-connect.com |

Derivatization and Protecting Group Manipulations (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be derivatized through reactions like esterification and etherification. These transformations are fundamental for altering the compound's properties or for use in multi-step syntheses where the hydroxyl group needs to be masked. cureffi.org

Esterification and Etherification: Esterification can be readily achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base. Etherification of a sterically hindered tertiary alcohol like this compound is more challenging via traditional methods like the Williamson ether synthesis but can be accomplished using specialized protocols. For instance, Lewis acid-catalyzed etherification has been reported for propargyl alcohols. nih.gov

Protecting Group Manipulations: In complex organic synthesis, it is often necessary to "protect" the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.orgorganic-chemistry.org Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. cureffi.org

The tertiary nature of the alcohol in this compound presents steric hindrance, which influences the choice of protecting group and the reaction conditions.

Installation: Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and the more robust tert-butyldimethylsilyl chloride (TBSCl). The reaction is typically performed in the presence of a base like imidazole (B134444) or triethylamine. For sterically hindered tertiary alcohols, a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf), may be required for efficient protection.

Deprotection: The removal of the silyl group is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. cureffi.org The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom; for example, a TBS group is significantly more stable to a range of conditions than a TMS group. wikipedia.org

This ability to add and remove protecting groups selectively (orthogonally) is a cornerstone of modern synthetic strategy. organic-chemistry.org

| Protecting Group | Abbreviation | Installation Reagent(s) | Deprotection Reagent(s) | Stability/Notes |

| Trimethylsilyl | TMS | TMSCl, Imidazole or Et₃N | K₂CO₃/MeOH; mild acid | Labile, sensitive to mild acid and nucleophiles. cureffi.org |

| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole; or TBSOTf for hindered alcohols | TBAF; HF; Acetic Acid | Robust, stable to chromatography and many reaction conditions. cureffi.orgwikipedia.org |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions, and silyl deprotection. |

| para-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative cleavage) | Can be removed under conditions that do not affect a standard Benzyl group. |

Rearrangement Reactions of Alkynols (e.g., Meyer-Schuster, Rupe, Johnson-Claisen)

Propargylic alcohols like this compound are prone to several synthetically useful rearrangement reactions, which typically proceed under acidic conditions or with metal catalysis.

Meyer-Schuster and Rupe Rearrangements: The Meyer-Schuster and Rupe rearrangements are competing, acid-catalyzed reactions of tertiary propargylic alcohols. wikipedia.orgdbpedia.org

Meyer-Schuster Rearrangement: This reaction involves a 1,3-hydroxyl shift across the alkyne, leading to the formation of an α,β-unsaturated ketone. wikipedia.orgresearchgate.net The reaction proceeds through protonation of the alcohol, followed by its departure and the formation of an allenic carbocation intermediate, which is then trapped by water. Tautomerization of the resulting allenol gives the final product. wikipedia.org For this compound, this would yield (E/Z)-3-methylnon-3-en-5-one.

Rupe Rearrangement: This competing pathway occurs under similar acidic conditions and leads to the formation of an α,β-unsaturated ketone with a different substitution pattern. wikipedia.org It is thought to proceed via an enyne intermediate, ultimately yielding 3-ethylidenenonan-2-one from this compound. core.ac.uk

The choice between the Meyer-Schuster and Rupe pathways can often be influenced by the specific acid catalyst and reaction conditions. wikipedia.org Milder conditions using Lewis acid or transition-metal catalysts tend to favor the Meyer-Schuster rearrangement. wikipedia.orgcore.ac.uk

Johnson-Claisen Rearrangement: The Johnson-Claisen rearrangement is a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. wikipedia.org To apply this reaction to the propargylic alcohol this compound, the alkyne must first be selectively reduced to a cis-alkene, forming the corresponding allylic alcohol, (Z)-3-methylnon-4-en-3-ol. This reduction can be achieved using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂).

Once the allylic alcohol is formed, heating it with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid) initiates the rearrangement. wikipedia.org This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which undergoes a concerted dntb.gov.uadntb.gov.ua-sigmatropic shift to afford an ethyl ester with a newly formed carbon-carbon bond.

Metal-Mediated and Lewis Acid-Catalyzed Transformations of this compound

The reactivity of this compound can be significantly enhanced and directed by the use of metal-based catalysts, particularly soft, π-acidic metals and various Lewis acids.

Gold- and Platinum-Catalyzed Cycloisomerization and Skeletal Rearrangements

Gold(I) and platinum(II/IV) complexes are exceptionally effective catalysts for activating the carbon-carbon triple bond of alkynes towards nucleophilic attack. acs.orgnih.gov This "alkynophilicity" enables a wide range of transformations under mild conditions.

Gold-Catalyzed Reactions: Gold(I) catalysts can promote the Meyer-Schuster rearrangement under neutral or mildly acidic conditions, often with high selectivity and functional group tolerance, avoiding the competing Rupe pathway. organicreactions.org The mechanism involves the coordination of the gold(I) complex to the alkyne, which lowers the energy barrier for the 1,3-hydroxyl shift. Gold catalysts are also widely used in various cycloisomerization reactions of functionalized alkynols, leading to the formation of diverse carbocyclic and heterocyclic structures, although this would require additional functional groups on the this compound skeleton. mdpi.comrsc.orgbeilstein-journals.orgbeilstein-journals.org

Platinum-Catalyzed Reactions: Platinum chlorides (PtCl₂ and PtCl₄) are also potent catalysts for alkyne transformations. They can catalyze skeletal rearrangements and cyclizations of alkynols that are distinct from those seen with gold. rsc.orgnih.govrsc.org For example, platinum catalysts have been shown to effect complex skeletal rearrangement-cyclization cascades of tertiary alkynols to produce carbazole (B46965) derivatives or bicyclic ketones, depending on the substrate structure. rsc.orgnih.gov

Role of Lewis Acids in Promoting Alkynol Reactivity

Lewis acids play a crucial role in activating propargylic alcohols like this compound. acs.org They can function in two primary ways: by coordinating to the hydroxyl group, turning it into a better leaving group, or by activating the alkyne itself.

The use of Lewis acids such as Sc(OTf)₃, InCl₃, or BF₃·OEt₂ can promote a variety of transformations. wikipedia.orgmdpi.comrsc.org These include:

Meyer-Schuster Rearrangement: Lewis acids can catalyze the rearrangement to α,β-unsaturated ketones, often under milder conditions than strong Brønsted acids. wikipedia.org

Propargylic Substitution: In the presence of external nucleophiles, Lewis acids can facilitate the direct substitution of the hydroxyl group. For example, scandium- and lanthanum-based catalysts have been used for the direct etherification of propargyl alcohols. nih.gov

Cascade Reactions: Lewis acids can initiate cascade sequences. For instance, Sc(OTf)₃ has been used to catalyze the annulation of propargylic alcohols with other synthons to build complex molecular architectures like cyclopenta[b]indoles. mdpi.com

The choice of Lewis acid can significantly influence the reaction outcome, providing a valuable tool for controlling the reactivity of propargylic alcohols. dntb.gov.uarsc.org

Detailed Reaction Mechanistic Elucidations

Understanding the mechanisms of the reactions of this compound is key to predicting and controlling its chemical behavior.

Meyer-Schuster Rearrangement: The widely accepted mechanism under strong acid catalysis involves three main steps:

Rapid protonation of the hydroxyl group to form a good leaving group (water).

A slow, rate-determining 1,3-shift of the protonated hydroxyl group (or departure of water to form an allenyl cation), which leads to a protonated allenol intermediate.

Keto-enol tautomerization of the allenol followed by deprotonation to yield the final α,β-unsaturated ketone. wikipedia.org

Rupe Rearrangement: This competing pathway is believed to diverge after the initial protonation and dehydration step. Instead of a 1,3-shift, the resulting carbocationic intermediate rearranges to form a more stable enyne, which is subsequently hydrated in a Markovnikov fashion to give the α,β-unsaturated ketone product. wikipedia.orgcore.ac.uk

Gold-Catalyzed Activation: The general mechanism for gold-catalyzed hydrofunctionalization or rearrangement involves the coordination of a cationic gold(I) species, [LAu]⁺, to the alkyne. This η²-coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to attack by a nucleophile (inter- or intramolecularly). acs.orgnih.govmdpi.com This attack typically occurs in an anti fashion, leading to a vinyl-gold intermediate. This intermediate then undergoes protodeauration (cleavage of the C-Au bond by a proton) to release the product and regenerate the active gold catalyst, thus closing the catalytic cycle. researchgate.net

Johnson-Claisen Rearrangement: This is a concerted pericyclic reaction. After the prerequisite reduction of the alkyne to an allylic alcohol, the alcohol reacts with an orthoester (e.g., triethyl orthoacetate) under mild acid catalysis. An intermediate ketene acetal is formed in situ, which then undergoes a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement. This process involves the concerted breaking of a C-O σ-bond and a C=C π-bond, and the formation of a C=O π-bond and a C-C σ-bond, all through a highly ordered, six-membered chair-like transition state. wikipedia.org

Identification of Key Intermediates and Transition States

The chemical transformations of this compound, a tertiary propargylic alcohol, are characterized by the interplay of its two functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond (alkyne). Mechanistic studies, particularly on metal-catalyzed reactions, have elucidated several key intermediates and transition states that govern its reactivity.

A significant area of investigation involves gold-catalyzed reactions, such as the Meyer-Schuster rearrangement, which transforms propargylic alcohols into α,β-unsaturated ketones (enones). ucl.ac.uk In these transformations, the gold(I) catalyst acts as a potent π-acid, activating the alkyne for nucleophilic attack. ucl.ac.uk The initial step is the coordination of the gold catalyst to the alkyne π-system, forming a gold-alkyne π-complex (Intermediate I). This activation renders the alkyne highly electrophilic. ucl.ac.uk

The subsequent step involves the attack of a nucleophile. In the case of an intramolecular rearrangement, the hydroxyl group can attack the activated alkyne, although intermolecular attack by other species like water or alcohols is also common. ucl.ac.uk The transition state for this step involves the approach of the nucleophile to one of the alkyne carbons. Following nucleophilic attack, a vinyl-gold intermediate is formed. ucl.ac.uk There is strong evidence to suggest that the nucleophile adds in an anti fashion relative to the gold metal. ucl.ac.uk

Another critical class of intermediates in the chemistry of propargylic alcohols are allenes . The Meyer-Schuster rearrangement is proposed to proceed through an allene (B1206475) intermediate, which subsequently tautomerizes to the final enone product. The formation of this allene can be a key step following the initial nucleophilic attack on the gold-activated alkyne. ucl.ac.uk

In other rearrangement reactions, such as the pearson.compearson.com-sigmatropic Cope rearrangement observed in related propargyl-allene systems, the mechanism may involve different types of intermediates, including cyclic species or even alkylidenecarbenes , depending on the specific substrate and reaction conditions. thieme-connect.de For this compound, while gold catalysis is a primary pathway for rearrangement, the potential for these alternative mechanistic routes under thermal or different catalytic conditions remains a subject of investigation.

Table 1: Key Intermediates in the Transformation of this compound

| Intermediate Type | Description | Reaction Context |

|---|---|---|

| Gold-Alkyne π-Complex | The alkyne triple bond of this compound coordinates to a gold(I) center. | Gold-catalyzed reactions (e.g., Meyer-Schuster rearrangement). ucl.ac.uk |

| Vinyl-Gold Species | Formed after a nucleophile attacks the gold-activated alkyne. | Gold-catalyzed hydration and rearrangement reactions. ucl.ac.uk |

| Allene | A species containing a C=C=C functional group, often formed as a precursor to the final enone product. | Meyer-Schuster rearrangement. ucl.ac.uk |

Kinetic and Thermodynamic Aspects of Alkynol Transformations

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its structure and the specific reaction conditions employed. The tertiary nature of the alcohol and the substitution pattern around the alkyne play crucial roles in determining reaction rates and equilibrium positions.

Thermodynamically, many of the transformations of propargylic alcohols like this compound are driven by the formation of more stable products. For instance, the Meyer-Schuster rearrangement is energetically favorable because it converts a relatively unstable propargylic alcohol into a highly stable, conjugated enone system. ucl.ac.uk The formation of the carbonyl group and the conjugated π-system represents a significant thermodynamic sink that drives the reaction forward.

From a kinetic perspective, the rate of reaction is dependent on several factors. In gold-catalyzed reactions, the activation of the alkyne by the gold catalyst is the key rate-influencing step. ucl.ac.uk The efficiency of this activation can be modulated by the ligands attached to the gold center. Furthermore, the nucleophilicity of the attacking species is critical. Studies on related gold-catalyzed hydrations have shown that the nature of additives can significantly alter the reaction outcome, reflecting kinetic control. ucl.ac.uk For example, using acidic alcohols as additives can promote the desired hydration reaction. ucl.ac.uk The steric hindrance provided by the methyl group and the n-butyl group adjacent to the reactive centers can also influence the rate of approach of catalysts and nucleophiles, a factor known to affect reactivity in other substituted alkynols.

The table below, based on findings from gold-catalyzed reactions of propargylic alcohols, illustrates how reaction additives can influence product distribution, providing insight into the kinetic and thermodynamic control of the transformation. ucl.ac.uk

Table 2: Influence of Additives on Product Ratios in Gold-Catalyzed Propargylic Alcohol Rearrangement

| Entry | Additive | pKa | Product Ratio (Rearrangement Product : Hydration Product) |

|---|---|---|---|

| 1 | Methanol (MeOH) | 15.7 | 0 : 1 |

| 2 | Trifluoroethanol (TFE) | 12.5 | 1 : 1 |

| 3 | Phenol | 9.95 | 3 : 2 |

| 4 | Boric Acid | 9.23 | 3 : 2 |

Data is illustrative of general findings in gold-catalyzed reactions of propargylic alcohols and demonstrates the principle of kinetic/thermodynamic influence by reaction additives. ucl.ac.uk

This data shows that as the acidity (lower pKa) of the additive increases, the product ratio can shift, indicating a change in the dominant reaction pathway or the rate-determining step. Weaker nucleophiles/more acidic conditions can favor rearrangement over simple hydration. This highlights the delicate balance between kinetic and thermodynamic factors in controlling the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Methodologies in 3 Methylnon 4 Yn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 3-Methylnon-4-yn-3-ol in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the carbon skeleton and proton environments can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ) indicate the electronic environment of each nucleus, while signal splitting in ¹H NMR reveals adjacent proton-proton couplings.

While specific experimental spectra for this compound are not widely published, representative data can be predicted based on its structure and data from closely related analogs. For instance, spectral data for 2-Methylnon-4-yn-3-ol, a structural isomer, provides a strong comparative basis. ucl.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number(s) | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| 1 | CH₃ | ~0.95 | ~10.0 | Triplet |

| 2 | CH₂ | ~1.60 | ~31.0 | Sextet |

| 3' | CH₃ | ~1.45 | ~29.0 | Singlet |

| 5 | C | - | ~85.9 | Quaternary (Alkyne) |

| 6 | C | - | ~80.5 | Quaternary (Alkyne) |

| 7 | CH₂ | ~2.15 | ~18.7 | Triplet |

| 8 | CH₂ | ~1.40 | ~30.8 | Sextet |

| 9 | CH₂ | ~1.35 | ~22.1 | Sextet |

| 10 | CH₃ | ~0.90 | ~13.7 | Triplet |

| 3 | C-OH | - | ~68.5 | Quaternary (Alcohol) |

| - | OH | Variable | - | Singlet (Broad) |

Note: Data are estimates based on known chemical shift ranges and data from similar structures. Actual values may vary based on solvent and experimental conditions.

To establish the connectivity between these atoms, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group (H-1 with H-2) and along the butyl chain (H-7 with H-8, H-8 with H-9, H-9 with H-10), confirming the structure of these alkyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu It allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~1.45 ppm would show a cross-peak to the carbon signal at ~29.0 ppm, assigning them as the C-3' methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.eduscribd.com This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC would show correlations from the methyl protons (H-3') to the carbinol carbon (C-3) and the alkyne carbon (C-5). It would also show correlations from the methylene (B1212753) protons at C-7 to the alkyne carbons C-5 and C-6, unequivocally establishing the position of the triple bond.

The carbon atom at position 3 is a chiral center. Determining the absolute configuration of this center requires specialized NMR techniques. A common method involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). ucj.org.ua

The alcohol is esterified with both (R)- and (S)-MTPA, creating a pair of diastereomers. The bulky phenyl group of the MTPA reagent creates a magnetically anisotropic environment. Protons on one side of the MTPA plane will be shielded (shifted to a higher field) while those on the other side will be deshielded (shifted to a lower field). By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the chiral center in the ¹H NMR spectra of the two diastereomers, the absolute configuration can be assigned based on established models. ucj.org.uaresearchgate.net

This compound is an acyclic molecule with significant conformational flexibility due to rotation around its single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a key technique for studying these conformational dynamics. researchgate.net

At low temperatures, the rotation around bonds can become slow enough on the NMR timescale to allow for the observation of individual conformers (rotamers). acs.org By analyzing the changes in the spectra as the temperature is raised (e.g., peak broadening, coalescence, and sharpening), the energy barriers for bond rotation and the relative populations of different stable conformations can be determined. grafiati.comresearchgate.netmdpi.com This provides valuable insight into the molecule's three-dimensional shape and flexibility in solution.

Stereochemical Assignment through NMR Anisotropy Effects

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH) group and the internal carbon-carbon triple bond (C≡C). evitachem.com

O-H Stretch: The alcohol's hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds in the methyl and alkyl chains appear as strong bands in the region of 2850-3000 cm⁻¹.

C≡C Stretch: The internal alkyne C≡C stretch is expected to produce a weak to medium, sharp band around 2260-2190 cm⁻¹ in the IR spectrum. libretexts.org In Raman spectroscopy, this alkyne stretch often gives a stronger and more easily identifiable signal, making it a useful diagnostic peak. nih.govaip.org

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3600-3200 | Weak | Strong, Broad (IR) |

| C-H (sp³) | Stretch | 3000-2850 | 3000-2850 | Strong (IR/Raman) |

| C≡C (Internal Alkyne) | Stretch | 2260-2190 | 2260-2190 | Weak to Medium, Sharp (IR); Stronger (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers further structural clues. uzh.ch

For this compound (C₁₀H₁₈O), the molecular weight is approximately 154.25 g/mol . guidechem.comchemsrc.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) for tertiary alcohols is often weak or entirely absent. pressbooks.pub The fragmentation pattern is dominated by several key processes:

Loss of Water (M-18): A peak corresponding to the loss of a water molecule from the molecular ion is common for alcohols, leading to an ion at m/z 136.

Alpha-Cleavage: The most characteristic fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This results in the formation of a stable, resonance-stabilized oxonium ion. For this compound, two primary alpha-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 125.

Loss of a but-1-yn-1-yl radical (•C≡CCH₂CH₂CH₂CH₃) is less likely, but cleavage of the butyl group attached to the alkyne can lead to other significant fragments.

A related oxygenated monoterpene with the same formula (C₁₀H₁₈O) shows a prominent [M+H-H₂O]⁺ ion at m/z 137 under chemical ionization conditions, supporting the facile loss of water. shimadzu.com.sg

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's exact mass and, consequently, its elemental formula. gcms.cz

For this compound, the molecular formula is C₁₀H₁₈O. The calculated monoisotopic mass is 154.135765 Da. epa.govnih.gov An HRMS experiment would be expected to yield a measured mass very close to this value (e.g., within 5 ppm), confirming the elemental composition and ruling out other possible formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules, including this compound. This technique involves multiple stages of mass analysis, where a precursor ion is first selected and then fragmented to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.

In a typical MS/MS experiment for this compound, the molecular ion ([M]+) or a protonated molecule ([M+H]+) would be generated in the first stage of the mass spectrometer. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second stage of the mass spectrometer, providing detailed structural information.

Alcohols, including tertiary acetylenic alcohols, often undergo characteristic fragmentation pathways. savemyexams.comlibretexts.orglibguides.com For this compound, expected fragmentation patterns would include the loss of small neutral molecules such as water (H₂O) from the molecular ion, resulting in a peak at m/z [M-18]+. savemyexams.com Another common fragmentation is the cleavage of the carbon-carbon bond adjacent to the oxygen atom (α-cleavage). The fragmentation of the molecular ion can produce a variety of positively charged fragments, and only these ions are detected by the mass spectrometer. savemyexams.com

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 154 | Loss of water | 136 | 18 (H₂O) |

| 154 | α-cleavage (loss of ethyl radical) | 125 | 29 (C₂H₅) |

| 154 | α-cleavage (loss of methyl radical) | 139 | 15 (CH₃) |

| 154 | Cleavage of the pentyl group | 83 | 71 (C₅H₉) |

This table is illustrative and based on general fragmentation patterns of tertiary alcohols. Actual fragmentation may vary depending on experimental conditions.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral molecules. mdpi.comacs.org

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. acs.org A non-racemic mixture of this compound enantiomers will exhibit a characteristic CD spectrum with positive or negative bands at specific wavelengths, corresponding to the electronic transitions within the molecule. The intensity of the CD signal is directly proportional to the enantiomeric excess.

While the acetylenic chromophore itself has weak electronic transitions in the accessible UV-Vis range, derivatization of the hydroxyl group with a suitable chromophoric auxiliary can enhance the CD signal, facilitating analysis. cdnsciencepub.com For instance, conversion to a benzoate (B1203000) or a similar aromatic ester can introduce a strong chromophore, allowing for the application of exciton (B1674681) chirality methods to determine the absolute configuration. cdnsciencepub.com

Table 2: Hypothetical Circular Dichroism Data for a Derivatized Enantiomer of this compound

| Derivative | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-3-Methylnon-4-yn-3-ol p-bromobenzoate | 245 | Positive |

| (S)-3-Methylnon-4-yn-3-ol p-bromobenzoate | 245 | Negative |

This data is hypothetical and serves to illustrate the expected output of a CD experiment for a derivatized chiral alcohol.

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. openstax.org Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid. This can be achieved by forming a suitable crystalline derivative, such as a benzoate or a p-nitrobenzoate, or by co-crystallization with another molecule. rsc.orgresearchgate.net

Once a suitable single crystal is obtained, it is irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and the absolute configuration if a chiral reference is present in the crystal. openstax.org The formation of co-crystals with a chiral auxiliary, such as sparteine, has been shown to be an effective method for the resolution and structural determination of tertiary acetylenic alcohols. rsc.org

Table 3: Illustrative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Resolution | < 1.0 Å |

This table presents typical parameters that would be obtained from an X-ray crystallographic analysis and are not actual data for this compound.

Chromatographic Techniques for Purification and Quantitative Analysis in Research Settings

Chromatographic methods are indispensable in the research of this compound for both purification and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org It is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. libretexts.org

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. libretexts.org The use of an internal standard can improve the accuracy and precision of quantification. google.com

Table 4: Typical GC-MS Parameters for the Analysis of Tertiary Acetylenic Alcohols

| Parameter | Condition |

| GC Column | DB-5ms or equivalent |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C |

| MS Ionization Mode | Electron Impact (EI) |

These parameters are illustrative and may require optimization for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a non-polar compound like this compound, reversed-phase HPLC with a C18 column is a common approach for purification and analysis.

A significant application of HPLC in the study of this compound is the separation of its enantiomers. This is achieved using a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and their subsequent separation. nih.gov The ratio of the peak areas in the chromatogram can be used to determine the enantiomeric excess of the sample. Derivatization of the alcohol can sometimes improve the separation efficiency on certain chiral columns. researchgate.net

Table 5: Illustrative HPLC Conditions for Chiral Separation of Acetylenic Alcohols

| Parameter | Condition |

| HPLC Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

These conditions are exemplary and would need to be optimized for the specific enantiomeric separation of this compound.

Theoretical and Computational Investigations of 3 Methylnon 4 Yn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. frontiersin.org For 3-methylnon-4-yn-3-ol, DFT calculations would involve selecting a functional (like B3LYP or M06-2X) and a basis set (such as 6-31G(d) or 6-311++G(d,p)) to perform a geometry optimization. frontiersin.orgresearchgate.net This process systematically adjusts the positions of the atoms until the lowest energy conformation is found. The output provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: These are representative values expected from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and are not from a specific published study on this molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4≡C5 | ~1.21 Å |

| Bond Length (Å) | C3-C4 | ~1.47 Å |

| Bond Length (Å) | C3-O | ~1.43 Å |

| Bond Length (Å) | C3-C(methyl) | ~1.53 Å |

| Bond Angle (°) | C3-C4≡C5 | ~178° |

| Bond Angle (°) | O-C3-C4 | ~109° |

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide higher accuracy for energy calculations. researchgate.net These would be used to refine the energy of the DFT-optimized geometry or to calculate properties where high accuracy is critical, such as reaction barriers or weak intermolecular interactions. For a molecule of this size, a common approach is to use a composite method or to perform a single-point energy calculation with a high-level ab initio method on a geometry optimized with a less expensive method like DFT. iosrjournals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable bonds in the butyl and ethyl side chains, MD simulations can explore its conformational landscape. The simulation would reveal which shapes (conformers) the molecule prefers to adopt in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. Furthermore, by simulating multiple molecules, MD can shed light on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the physical properties of the substance in its liquid or solid state.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting and interpreting spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shielding tensors for each nucleus are converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated and experimental shifts can be a powerful tool for confirming or assigning the structure of a molecule and its stereoisomers. nih.govst-andrews.ac.ukescholarship.org The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov

IR Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental IR spectrum. A key feature for this compound would be the predicted frequencies for the O-H stretch (typically around 3500-3600 cm⁻¹ for a free hydroxyl) and the C≡C alkyne stretch (around 2200-2250 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These are representative values from computational methods and are not from a specific published study.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C3, carbinol) | ~65-70 ppm |

| ¹³C NMR | Chemical Shift (C4, alkyne) | ~80-85 ppm |

| ¹³C NMR | Chemical Shift (C5, alkyne) | ~85-90 ppm |

| IR | O-H stretch (cm⁻¹) | ~3550 cm⁻¹ |

| IR | C≡C stretch (cm⁻¹) | ~2240 cm⁻¹ |

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry can map out the entire energy landscape of a chemical reaction. For this compound, one could investigate reactions such as its acid-catalyzed rearrangement, oxidation, or its participation in metal-catalyzed couplings. scholaris.campg.de DFT calculations are used to locate the structures of reactants, products, any intermediates, and, crucially, the transition states (the highest energy point along the reaction coordinate). researchgate.net Finding the transition state structure and its energy allows for the calculation of the activation energy, which determines the reaction rate. This provides a mechanistic understanding at the electronic level, explaining how and why bonds are formed and broken. researchgate.net

Investigation of Reactivity Descriptors and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting reactivity. imperial.ac.ukunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO would likely have significant contributions from the π-system of the alkyne and the lone pairs on the oxygen atom, indicating these are the probable sites for electrophilic attack.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO would be the target for nucleophilic attack.

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap implies high stability and low reactivity. Other descriptors like electronegativity, chemical hardness, and softness can be derived to quantify and predict how the molecule will interact with other reagents. researchgate.net

Applications and Synthetic Utility of 3 Methylnon 4 Yn 3 Ol in Chemical Science

3-Methylnon-4-YN-3-OL as a Crucial Intermediate in Complex Organic Synthesis

The strategic placement of the hydroxyl group and the internal alkyne in this compound provides a platform for a range of synthetic operations. This includes transformations of the alcohol, such as oxidation or substitution, and reactions of the alkyne, such as hydration, hydrogenation, or coupling reactions. in-academy.uz This dual reactivity makes it a valuable precursor in multi-step synthetic sequences.

While direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, the broader class of propargylic and acetylenic alcohols is fundamental to the construction of complex natural products. nih.govresearchgate.net For instance, furan-containing natural products, a diverse family of bioactive compounds, are often synthesized from acetylenic precursors. researchgate.netrsc.org The synthesis of these furan (B31954) rings can be achieved through the cyclization of functionalized alkynes, a role for which this compound could be adapted. organic-chemistry.orgnih.gov The general utility of acetylenic ketones, known as ynones, which can be derived from acetylenic alcohols, as key intermediates in the synthesis of various natural products has been well-established. rsc.org

Table 1: Examples of Natural Product Classes Synthesized from Acetylenic Precursors (Illustrative examples based on the utility of the acetylenic alcohol functional group)

| Natural Product Class | Key Synthetic Strategy Involving Alkyne/Alcohol | Reference |

|---|---|---|

| Furanocembranoids | Cyclization of functionalized acetylenic precursors to form the core furan ring. | researchgate.net |

| Cortistatins | Intramolecular cyclizations involving furan and alkyne-derived moieties. nih.gov | nih.gov |

| Pyrrole Lactones | Barbier propargylation of aldehydes to form key homopropargylic alcohol intermediates. nih.gov | nih.gov |

Propargylic alcohols are recognized as versatile building blocks in the synthesis of pharmaceutically relevant molecules. nih.govresearchgate.net Although specific examples detailing the conversion of this compound to a designated pharmaceutical intermediate are scarce in the reviewed literature, the synthesis of structurally related compounds highlights its potential. For example, tertiary S-aryl propargyl ethers, which can be synthesized from tertiary propargylic alcohols, are precursors to potent biological agents. A notable example is the synthesis of the retinoic acid receptor (RAR) antagonist AGN194310, which proceeds via an intermediate derived from a tertiary propargylic alcohol. acs.org This demonstrates a plausible, albeit multi-step, pathway from an acetylenic alcohol scaffold to a complex, pharmaceutically relevant molecule.

Table 2: Potential Pharmaceutical Scaffolds from Acetylenic Alcohols (Illustrative pathways based on the reactivity of tertiary propargylic alcohols)

| Starting Material Type | Key Transformation | Resulting Scaffold/Intermediate | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Tertiary Propargylic Alcohol | Thiolation | Tertiary S-Aryl Propargyl Ether | RAR Antagonism | acs.org |

| Propargylic Alcohol | Hydroamination/Cyclization | Substituted Indoles | General Pharmaceutical Scaffolds | rsc.org |

The most well-documented synthetic utility of this compound is its role as a precursor to other valuable synthetic intermediates, effectively making it a scaffold for new reagents. Two primary examples are its conversion to α,β-unsaturated ketones (enones) and β-hydroxyketones.

Meyer-Schuster Rearrangement: this compound, being a tertiary propargylic alcohol, can undergo an acid-catalyzed isomerization known as the Meyer-Schuster rearrangement to yield an α,β-unsaturated ketone. nih.govnih.gov This reaction transforms the propargyl alcohol into a highly versatile enone, which is a key substrate for a multitude of reactions, including Michael additions, conjugate additions, and cycloadditions. The rearrangement can be promoted by various acid catalysts. nih.govpearson.com

Gold-Catalyzed Hydration: In the presence of a gold catalyst, this compound can undergo hydration of the alkyne moiety to produce a β-hydroxyketone. nih.gov This transformation provides an alternative to the Meyer-Schuster rearrangement and yields a different, yet equally valuable, synthetic building block. β-Hydroxyketones are fundamental structures in organic synthesis, serving as precursors to 1,3-diols, β-amino alcohols, and other important motifs. upi.edu

Table 3: Synthetic Reagents Derived from this compound

| Starting Material | Reaction | Catalyst/Conditions | Product (Synthetic Reagent) | Subsequent Applications | Reference |

|---|---|---|---|---|---|

| This compound | Meyer-Schuster Rearrangement | Acid Catalyst (e.g., H₂SO₄, PTSA) | (E)-3-Methylnon-3-en-5-one | Michael additions, Annulations, Synthesis of heterocycles | nih.govnih.gov |

Precursor for Advanced Pharmaceutical Intermediates (excluding clinical data)

Integration into Polymer Chemistry and Materials Science

In principle, the acetylenic group in this compound allows it to act as a monomer in polymerization reactions. The polymerization of substituted acetylenes often utilizes transition metal catalysts, such as rhodium(I) complexes, which are known to be tolerant of various functional groups, including hydroxyl groups. mdpi.com The resulting polyacetylene derivatives could possess interesting material properties due to the pendant hydroxyl and alkyl groups, potentially influencing solubility, thermal stability, and post-polymerization modification possibilities. However, specific research detailing the polymerization of this compound and the properties of the resulting polymer has not been found.

Table 4: Potential Polymerization of this compound (Hypothetical data based on general principles of alkyne polymerization)

| Monomer | Polymerization Method | Potential Catalyst | Hypothetical Polymer Structure | Potential Properties |

|---|

The bifunctional nature of this compound suggests a potential role as a cross-linking agent. The hydroxyl group could react with one polymer backbone, while the alkyne could participate in reactions (e.g., hydrosilylation, click chemistry) with another chain, thereby forming a cross-linked network. This could be used to enhance the mechanical or thermal properties of materials like silicones or other functional polymers. A patent related to medical silicone pressure-sensitive adhesives mentions the structural isomer, 3-methylnon-1-yn-3-ol, in a list of compounds, and separately mentions cross-linking reagents, but a direct link or application for this compound is not established. chemsrc.com Further research would be required to validate its efficacy as a cross-linking agent.

Surface Functionalization Agent for Advanced Materials

The alkyne group within this compound serves as a powerful anchor for the functionalization of material surfaces, enabling the formation of self-assembled monolayers (SAMs). These highly ordered molecular layers can dramatically alter the physicochemical properties of a substrate, such as its hydrophobicity, chemical reactivity, and biocompatibility.

The formation of SAMs using alkyne-containing molecules on metal surfaces like gold is a well-established technique. researchgate.net The terminal alkyne can form a stable bond with the gold substrate, leading to densely packed monolayers. researchgate.net While this compound possesses an internal alkyne, its reactivity can be harnessed for surface modification. The general principle involves the chemisorption of the alkyne onto the material surface. For instance, studies on various alkynes have demonstrated their ability to form ordered layers on gold. researchgate.net The presence of the hydroxyl group and the specific alkyl chains in this compound would influence the packing and surface energy of the resulting monolayer.

A common method to create functional surfaces is the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). grafiati.com Surfaces can be pre-functionalized with azide (B81097) groups, and an alkyne-containing molecule like this compound can then be "clicked" onto the surface, creating a stable triazole linkage. This modular approach allows for the introduction of specific functionalities onto a material. The tertiary alcohol of this compound could impart specific wetting properties or serve as a point for further chemical modification of the surface.

The table below summarizes the characteristics of alkyne-based self-assembled monolayers, which are relevant to the potential application of this compound.

| Property | Description | Relevance of this compound |

| Surface Bonding | The alkyne group can directly chemisorb to metal surfaces or participate in covalent bond formation via click chemistry. researchgate.netgrafiati.com | The internal alkyne of this compound can be used for surface attachment. |

| Monolayer Packing | The alkyl chains and headgroup of the molecule influence the packing density and order of the SAM. rsc.org | The butyl and ethyl groups of this compound will dictate the intermolecular interactions and the final structure of the monolayer. |

| Surface Properties | The terminal functional groups of the SAM determine the surface energy, wettability, and chemical reactivity of the material. researchgate.net | The hydroxyl group of this compound would present a hydrophilic functionality on the surface. |

Role in Catalysis and Ligand Design

The structural features of this compound make it a valuable precursor in the field of catalysis, particularly in the synthesis of chiral ligands for asymmetric reactions and as a substrate to explore novel catalytic transformations.

Optically active tertiary propargylic alcohols are crucial building blocks for the synthesis of chiral ligands, which are essential for enantioselective catalysis. thieme-connect.com The synthesis of such alcohols can be achieved through the asymmetric alkynylation of ketones. thieme-connect.com Once obtained in an enantiomerically pure form, this compound can be converted into a variety of chiral ligands.

A common strategy involves the transformation of the propargylic alcohol into a chiral phosphine (B1218219) ligand. For example, the hydroxyl group can be replaced by a phosphine moiety through a stereospecific substitution reaction. These chiral phosphine ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the ligand around the metal center. The specific steric and electronic properties of the butyl, methyl, and ethyl groups on the stereogenic center of a ligand derived from this compound would be critical in determining its efficacy in a given asymmetric transformation.

The following table outlines a general synthetic pathway for the conversion of a chiral tertiary alkynol into a chiral phosphine ligand.

| Step | Reaction | Purpose |

| 1 | Asymmetric alkynylation of 2-butanone (B6335102) with hex-1-yne | To produce enantiomerically enriched this compound. thieme-connect.com |

| 2 | Activation of the hydroxyl group | Conversion of the hydroxyl into a good leaving group (e.g., tosylate or mesylate). |

| 3 | Nucleophilic substitution with a phosphide | Introduction of the phosphine moiety with inversion of configuration. |

| 4 | Ligand in catalysis | The resulting chiral phosphine can be used in asymmetric hydrogenation or other catalytic reactions. researchgate.net |

This compound is an ideal substrate for exploring new catalytic reactions due to its combination of a reactive alkyne and a tertiary alcohol. Transition metal catalysts, including those based on gold, rhodium, and palladium, are known to catalyze a variety of transformations of alkynyl alcohols. nih.govmdpi.comnih.govacs.org

For instance, gold and other electrophilic metal catalysts can activate the alkyne of this compound towards nucleophilic attack, leading to cyclization or addition reactions. nih.govarabjchem.org The Meyer-Schuster rearrangement, which converts propargylic alcohols to α,β-unsaturated ketones, is one such transformation that can be catalyzed by various metal complexes. rsc.org

Rhodium catalysts have been shown to mediate the addition of alkynes to carbonyl compounds, a reaction that can be applied to substrates like this compound itself to create more complex structures. nih.govacs.org Furthermore, palladium-catalyzed reactions, such as stereospecific propargylic substitutions and isomerizations, offer pathways to a diverse range of functionalized products from chiral propargylic alcohols. acs.orgresearchgate.net

The table below presents examples of catalytic transformations applicable to tertiary alkynyl alcohols like this compound.

| Catalyst System | Transformation | Potential Product from this compound |

| Gold(I) / Chiral Ligand | Enantioselective Rautenstrauch Rearrangement nih.gov | Chiral cyclopentenone derivative |

| Rhodium(I) / Phosphine Ligand | Addition to Aldehydes nih.gov | More complex tertiary alkynyl alcohol |

| Palladium(0) / Ligand | Propargylic Substitution researchgate.net | Chiral allene (B1206475) or other substituted products |

| Silver(I) | Cyclization/Addition with Nucleophiles arabjchem.org | Functionalized heterocyclic compounds |

Precursor to Chiral Ligands for Asymmetric Catalysis

Development of Chemical Probes for Mechanistic Studies (non-biological, non-clinical)

The alkyne functionality in this compound makes it a suitable candidate for the development of chemical probes for studying reaction mechanisms in non-biological contexts. The alkyne can act as a spectroscopic reporter or as a reactive handle for capturing intermediates.

The vibrational frequency of the carbon-carbon triple bond is located in a relatively "silent" region of the infrared spectrum of many organic molecules, making it a useful vibrational probe. nih.gov By incorporating an alkyne tag into a molecule, its fate during a chemical reaction can be monitored using techniques like Raman or infrared spectroscopy. For instance, if this compound or a derivative is used as a substrate in a complex catalytic cycle, changes in the alkyne's vibrational frequency could indicate its coordination to a metal center or its transformation into an intermediate species.

Furthermore, the alkyne can be used as a "clickable" tag to isolate and identify reaction intermediates. This approach, often used in activity-based protein profiling, can be adapted for mechanistic studies of chemical reactions. rsc.orgmdpi.com For example, if a reaction involving a derivative of this compound is quenched at various time points, the alkyne-tagged species can be selectively captured on a solid support functionalized with azide groups. The captured species can then be analyzed by mass spectrometry or other techniques to elucidate the structure of the intermediates. This method provides a powerful tool for understanding complex reaction pathways.

The following table illustrates how this compound could be utilized as a chemical probe.

| Probe Application | Methodology | Information Gained |

| Spectroscopic Reporter | Monitoring the alkyne stretching frequency via Raman or IR spectroscopy during a reaction. nih.gov | Real-time information on the involvement of the alkyne in bonding and transformations. |

| Reactive Handle for Intermediate Trapping | Quenching the reaction and using CuAAC to capture alkyne-containing species on an azide-functionalized support for analysis. researchgate.net | Identification of transient intermediates in a reaction mechanism. |

Future Directions and Emerging Research Avenues for 3 Methylnon 4 Yn 3 Ol Chemistry

Sustainable and Green Chemistry Approaches to Alkynol Synthesis

The chemical industry is increasingly shifting towards more environmentally benign practices, and the synthesis of alkynols like 3-methylnon-4-yn-3-ol is no exception. Future research will likely focus on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of less hazardous and more sustainable reagents and catalysts. For instance, traditional methods for synthesizing tertiary alkynols often involve stoichiometric amounts of strong bases, which can generate significant waste. Recent studies have explored the use of catalytic amounts of bases like potassium bis(trimethylsilyl)amide (KHMDS) for the addition of alkynylsilanes to ketones, providing a more sustainable alternative. rsc.org The application of such methods to the synthesis of this compound from 2-pentanone and a suitable silyl-protected butyne derivative could significantly improve the atom economy and reduce the environmental impact of the process.

Furthermore, the development of solvent-free or green solvent-based reaction systems is a key aspect of sustainable chemistry. The use of deep eutectic solvents (DESs) has been shown to be effective for one-pot syntheses of tertiary alcohols. rsc.org Investigating the feasibility of synthesizing this compound in DESs could lead to a more environmentally friendly production process. Additionally, the use of bio-based feedstocks derived from biomass is an emerging area in alkyne synthesis that could offer a renewable pathway to precursors of this compound in the long term. openaccesspub.org

Electrochemical methods also present a green alternative for alkyne functionalization, often proceeding with high atom economy and without the need for harsh reagents or expensive metal catalysts. rsc.org The electrochemical synthesis of this compound or its derivatives could be a key area of future research, potentially offering a cleaner and more energy-efficient route.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Benefits |

| Catalytic Base Systems | Use of catalytic KHMDS for the coupling of a protected butyne and 2-pentanone. | Reduced waste, improved atom economy. rsc.org |

| Green Solvents | Synthesis in Deep Eutectic Solvents (DESs). | Use of renewable and biodegradable solvents. rsc.org |

| Renewable Feedstocks | Long-term development of pathways from biomass to precursors. | Reduced reliance on fossil fuels. openaccesspub.org |

| Electrosynthesis | Electrochemical coupling of appropriate precursors. | Avoidance of harsh reagents, high atom economy. rsc.org |

Flow Chemistry and Continuous Processing for Efficient Transformations

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govrsc.org The application of flow chemistry to the synthesis and subsequent transformations of this compound is a significant area for future development.

The synthesis of this compound itself can be adapted to a flow process. For example, the reaction of a lithiated alkyne with a ketone has been successfully performed in a flow reactor, offering precise control over reaction time and temperature, which is crucial for handling highly reactive organolithium species. acs.org This approach could be applied to the synthesis of this compound, potentially leading to higher yields and purity.

Furthermore, the transformations of this compound, such as hydrogenation or oxidation, can be significantly improved using flow chemistry. Continuous gas-phase hydrogenation of alkynols has been demonstrated, offering a way to control selectivity towards the corresponding alkenol or alkanol. mdpi.com A flow process for the hydrogenation of this compound could allow for the selective production of 3-methylnon-4-en-3-ol or 3-methylnonan-3-ol. The use of packed-bed reactors with immobilized catalysts can also simplify product purification and catalyst recycling, further enhancing the sustainability of the process. nih.gov

| Flow Chemistry Application | Specific Example for this compound | Advantages |

| Synthesis | Reaction of lithiated butyne with 2-pentanone in a microreactor. | Enhanced safety, precise reaction control, scalability. acs.org |

| Hydrogenation | Continuous gas-phase hydrogenation over a Pd/Al2O3 catalyst. | Controllable selectivity, easier product separation. mdpi.com |

| Telescoped Reactions | Multi-step synthesis in a continuous flow system without isolation of intermediates. | Reduced waste, time, and manual operations. rsc.org |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. rsc.orgucla.edu For a molecule like this compound, AI can play a significant role in exploring its chemical space and identifying optimal conditions for its synthesis and derivatization.

AI algorithms can be trained on large datasets of chemical reactions to predict the major products of a given set of reactants and reagents. acs.orgmit.edu This could be particularly useful for predicting the outcomes of novel or complex reactions involving this compound, saving significant experimental time and resources. For instance, ML models could predict the regioselectivity of addition reactions to the alkyne bond or the chemoselectivity of reactions involving both the alkyne and the hydroxyl group.

| AI/ML Application | Potential Use in this compound Chemistry | Expected Outcome |

| Reaction Outcome Prediction | Predicting products of novel reactions of this compound. | Faster discovery of new transformations, reduced experimentation. acs.orgmit.edu |

| Condition Optimization | Using Bayesian optimization to find the best conditions for synthesis or derivatization. | Higher yields, improved purity, and more efficient processes. ucla.edu |

| Catalyst Design | AI-assisted discovery of new catalysts for reactions of tertiary alkynols. | Enhanced catalytic performance and selectivity. rsc.org |

| Automated Synthesis | Integration with robotic platforms for automated synthesis and optimization. | Accelerated discovery and development of new compounds. nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations of Tertiary Alkynols

The unique combination of a tertiary alcohol and an alkyne in this compound provides a platform for discovering novel chemical reactions and synthetic methodologies. While classic reactions of alkynes and alcohols are well-established, there is a growing interest in uncovering unprecedented transformations.

One area of active research is the use of propargylic alcohols as versatile synthons in catalysis. For example, rhodium-catalyzed reactions have been developed where propargylic alcohols act as three-carbon synthons in cascade reactions to form complex heterocyclic structures. chemrxiv.orgchemrxiv.orgresearchgate.net Applying such methodologies to this compound could lead to the synthesis of novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

The rearrangement and cyclization reactions of tertiary alkynols are also a fertile ground for new discoveries. Platinum-catalyzed skeletal rearrangement-cyclization of tertiary indolyl-3-alkynols has been shown to produce poly-substituted carbazole (B46965) derivatives. rsc.org Investigating similar metal-catalyzed cyclizations of this compound with various aromatic or heteroaromatic partners could yield novel polycyclic compounds. Furthermore, gold-catalyzed reactions of propargylic alcohols have been shown to lead to a variety of products, including α-haloenones and α,α-diiodo-β-hydroxyketones, depending on the reaction conditions. nih.gov Exploring the reactivity of this compound under such gold catalysis could reveal new and useful transformations.

| Novel Reactivity Area | Example Reaction Type | Potential Products from this compound |

| Propargylic Alcohols as Synthons | Rhodium-catalyzed C-H functionalization and cascade cyclization. | Complex heterocyclic and polycyclic structures. chemrxiv.orgchemrxiv.orgresearchgate.net |

| Metal-Catalyzed Cyclizations | Platinum-catalyzed skeletal rearrangement with indole (B1671886) derivatives. | Poly-substituted carbazole derivatives. rsc.org |

| Gold-Catalyzed Transformations | Reaction with N-iodosuccinimide under gold catalysis. | α-iodoenones or α,α-diiodo-β-hydroxyketones. nih.gov |

| [3+2] Cycloaddition | Base-promoted reaction with ketones. | Highly substituted 1,3-dioxolane (B20135) derivatives. researchgate.net |

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes and discovering new reactivity. The development and application of advanced analytical techniques for the in situ monitoring of reactions involving this compound will be a key research focus.

Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, particularly when integrated with microfluidic reactors, allow for real-time analysis of reacting fluid media. rsc.org This can provide valuable information on reaction rates, the formation of intermediates, and the influence of reaction parameters. Applying these techniques to the synthesis or transformation of this compound would enable a more detailed understanding of the underlying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. Recent advances in online NMR and the use of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) allow for the monitoring of reactions at low concentrations and in real-time. acs.org Zero-field NMR is an emerging technique that can even monitor reactions within metal containers, which is highly relevant for industrial-scale processes. chemrxiv.org These advanced NMR methods could be employed to study the kinetics of reactions of this compound with unprecedented detail.

The kinetic resolution of tertiary alcohols is a challenging but important area of research for accessing enantiomerically pure compounds. rsc.orgrsc.orgchinesechemsoc.org The development of efficient catalytic systems for the kinetic resolution of this compound, coupled with advanced analytical methods for monitoring the enantiomeric excess in real-time, would be a significant advancement.

| Analytical Technique | Application to this compound Chemistry | Information Gained |

| In Situ FTIR Spectroscopy | Monitoring reactions in a microfluidic reactor. | Kinetic data, detection of transient intermediates. rsc.org |

| Advanced NMR Spectroscopy | Real-time monitoring using online NMR, SABRE, or zero-field NMR. | Detailed mechanistic insights, kinetic profiles. acs.orgchemrxiv.org |

| Chiral Chromatography | Monitoring the kinetic resolution of racemic this compound. | Enantiomeric excess, selectivity factors. rsc.org |

Q & A

Q. How can researchers optimize the synthesis of 3-methylnon-4-yn-3-ol while minimizing side reactions?

Methodological Answer:

- Key Strategy : Use propargyl alcohol derivatives as intermediates and monitor reaction conditions (e.g., temperature, solvent polarity) to suppress undesired 1,2-migration or allyl rearrangements. For example, ruthenium vinyl carbene-mediated reactions with propargyl alcohols require precise stoichiometric control to avoid carbene migration byproducts .

- Catalytic Systems : Employ Lindlar catalyst (Pd/CaCO₃ with quinoline) for selective hydrogenation of alkynes to cis-alkenes, but note that over-hydrogenation or isomerization may occur if reaction times exceed optimal thresholds .

- Validation : Use gas chromatography (GC) to track reaction progress and quantify intermediates, as demonstrated in studies on analogous 3-hydroxy-2-alkanones .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer :

- Chromatography : Fractional distillation followed by silica gel chromatography with ethyl acetate/hexane gradients effectively separates tertiary alcohols from alkyne byproducts.

- Crystallization : For derivatives like 3-hydroxy-2-alkanones, slow evaporation in non-polar solvents (e.g., hexane) yields high-purity crystals, as shown in NMR-characterized syntheses .

- Analytical Cross-Check : Validate purity via GC-MS and compare retention indices with literature values for structurally similar compounds (e.g., 3-methyl-1-hexyn-3-ol) .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

Methodological Answer :

- NMR :